Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32642419 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
The synthesis of MFCD32642419 involves several steps, including the use of specific reagents and controlled reaction conditions. One common synthetic route involves the reaction of precursor compounds under specific temperature and pressure conditions to yield MFCD32642419. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
MFCD32642419 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of MFCD32642419 with modified functional groups.
Wissenschaftliche Forschungsanwendungen
MFCD32642419 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, MFCD32642419 is being investigated for its potential therapeutic properties. Industrial applications include its use in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of MFCD32642419 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which MFCD32642419 is used.
Vergleich Mit ähnlichen Verbindungen
MFCD32642419 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include those with related functional groups or structural motifs. MFCD32642419 stands out due to its stability and reactivity, which make it particularly valuable for certain applications.
Conclusion
MFCD32642419 is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties make it a valuable subject for further study and development.
Eigenschaften
Molekularformel |
C20H19NO5 |
---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
methyl 6-methoxy-7-[(4-methoxyphenyl)methoxy]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-23-16-6-4-13(5-7-16)12-26-19-10-17-14(9-18(19)24-2)8-15(11-21-17)20(22)25-3/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
DVKRUPAWYCZGCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.